2-Bromo-3-(thiazol-2-yloxy)-pyridine

Suzuki-Miyaura Coupling Cross-Coupling Chemoselectivity

Essential heterocyclic building block for kinase inhibitor and agrochemical R&D. Features a bromopyridine core with a thiazole ether, offering unique reactivity for Pd-catalyzed cross-couplings. Direct route to patented 3-pyridyl thiazole scaffolds. Select this compound for precise SAR exploration and efficient modular synthesis.

Molecular Formula C8H5BrN2OS
Molecular Weight 257.11 g/mol
CAS No. 1065484-74-3
Cat. No. B1501146
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-3-(thiazol-2-yloxy)-pyridine
CAS1065484-74-3
Molecular FormulaC8H5BrN2OS
Molecular Weight257.11 g/mol
Structural Identifiers
SMILESC1=CC(=C(N=C1)Br)OC2=NC=CS2
InChIInChI=1S/C8H5BrN2OS/c9-7-6(2-1-3-10-7)12-8-11-4-5-13-8/h1-5H
InChIKeyCMQCBZVRDKTFQK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1065484-74-3: Procurement and Selection Guide for the Heteroaryl Bromide Building Block 2-Bromo-3-(thiazol-2-yloxy)-pyridine


2-Bromo-3-(thiazol-2-yloxy)-pyridine (CAS 1065484-74-3) is a heterocyclic building block consisting of a 2-bromopyridine core linked via an ether bridge to a thiazole ring [1]. With a molecular weight of 257.11 g/mol and an XLogP3 of 2.8, this compound is primarily utilized as a versatile intermediate in medicinal chemistry and agrochemical research, enabling the modular construction of thiazolopyridine and related heterocyclic systems [1]. The presence of the aryl bromide enables its participation in a wide range of transition metal-catalyzed cross-coupling reactions, making it a strategic starting point for building molecular complexity.

Why Unmodified Analogs of 1065484-74-3 Cannot be Substituted in the Synthesis of 3-Pyridyl Thiazole Derivatives


Simply interchanging 2-Bromo-3-(thiazol-2-yloxy)-pyridine with closely related pyridine or thiazole analogs is not feasible due to the specific electronic and steric demands of the target synthetic sequence. The 2-bromo substituent on the pyridine ring provides a unique and tunable reactivity profile that is distinct from that of a 2-chloro or non-halogenated analog. In palladium-catalyzed transformations, the reactivity order for leaving groups is well-established: -Br > -Cl [1]. Substituting this compound for a chloro-analog would require more forcing conditions (e.g., higher temperatures or different ligand sets), potentially leading to lower yields or unwanted side reactions [1]. Furthermore, the presence of both the pyridine and thiazole rings, connected by an oxygen atom, is a precise structural motif required for the synthesis of specific 3-pyridyl thiazole bioactive molecules, as detailed in the evidence that follows [2].

Quantitative Evidence Guide for the Differentiated Selection of 2-Bromo-3-(thiazol-2-yloxy)-pyridine (1065484-74-3)


Superior Reactivity of the Aryl Bromide vs. Chloride in Palladium-Catalyzed Couplings

The 2-bromo substituent on the pyridine ring of 2-Bromo-3-(thiazol-2-yloxy)-pyridine provides a significant kinetic advantage over its 2-chloro analog in key cross-coupling reactions [1]. A study on chemoselective Suzuki-Miyaura couplings has established a defined reactivity hierarchy for leaving groups on similar heteroaromatic systems, quantified by relative reaction rates [1]. The data demonstrates that the bromide is a far more efficient coupling partner under standard conditions than the chloride, allowing for a more predictable and higher-yielding reaction sequence [1].

Suzuki-Miyaura Coupling Cross-Coupling Chemoselectivity

Optimized Lipophilicity (XLogP3 = 2.8) for Membrane Permeability in Bioactive Target Design

The computed partition coefficient (XLogP3) for 2-Bromo-3-(thiazol-2-yloxy)-pyridine is 2.8 [1]. This value falls within the optimal range (LogP 1-3) widely recognized in medicinal chemistry for balancing aqueous solubility and passive membrane permeability, a crucial factor for developing orally bioavailable drugs [2]. In comparison, a series of pyridine-thiazole hybrids designed for anticancer activity showed potent IC50 values in the low micromolar range (5.36–8.76 μM) against MCF-7 and HepG2 cell lines, activity that is contingent on the compounds' ability to effectively permeate cell membranes [3].

Medicinal Chemistry ADME Lipophilicity

Direct Structural Scaffold for a Class of Agrochemical Pesticides

2-Bromo-3-(thiazol-2-yloxy)-pyridine is the direct precursor to a specific class of substituted 3-pyridyl thiazole compounds claimed for their pesticidal activity [1]. The patent literature explicitly defines the general structure of the active ingredients, which require a substituted pyridyl ring directly attached to a thiazole moiety, a structure precisely built from this compound [1]. While the exact IC50 of the final active ingredient is proprietary, the patent claims these derivatives are effective for combating animal pests [1].

Agrochemical Pesticide Insecticide

Optimal Research and Industrial Application Scenarios for 2-Bromo-3-(thiazol-2-yloxy)-pyridine (1065484-74-3)


Medicinal Chemistry: Synthesis of Kinase Inhibitor and Anticancer Lead Compounds

This building block is ideally suited for the construction of novel kinase inhibitors and other anticancer agents. Its structural motif (thiazole-ether-pyridine) is a privileged scaffold found in many biologically active molecules [4]. Using this compound in a modular synthesis, such as a Suzuki coupling to introduce a new aryl or heteroaryl group, allows for the rapid exploration of structure-activity relationships (SAR) in this chemical space. The resulting thiazole-pyridine hybrids have demonstrated potent antiproliferative activity in the low micromolar range against several cancer cell lines, validating this scaffold's potential [4].

Agrochemical R&D: Development of Novel Pesticides and Insecticides

2-Bromo-3-(thiazol-2-yloxy)-pyridine is a key intermediate specifically highlighted in the patent literature for the synthesis of a new class of 3-pyridyl thiazole pesticides [3]. Researchers aiming to generate and test compounds within this patented family will find this building block to be an essential starting material, enabling the direct preparation of the target heterocyclic core through standard cross-coupling methodology [2]. This direct route is inherently more efficient than constructing the core from simpler fragments.

Materials Science: Synthesis of Functional Ligands and Metal-Organic Frameworks

The compound's bidentate nature, with both the pyridine and thiazole nitrogens available for metal coordination, makes it a valuable precursor for the synthesis of novel ligands for catalysis or the construction of metal-organic frameworks (MOFs). The aryl bromide handle allows for further functionalization, such as tethering to a polymer backbone or a surface, after the ligand has been coordinated to a metal center. The computed lipophilicity (XLogP3 = 2.8) can also be used to tune the solubility of the final material in non-aqueous solvents [1].

Synthetic Methodology Development: Exploration of Chemoselective Cross-Coupling

This compound is an excellent substrate for developing new chemoselective cross-coupling methodologies. The established reactivity difference between the C-Br bond and a potential C-Cl bond on an analog makes it a prime candidate for sequential coupling strategies [2]. Methodology studies focused on selective functionalization of the pyridine ring without disturbing the thiazole-ether linkage are of significant interest to the broader synthetic chemistry community.

Technical Documentation Hub

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